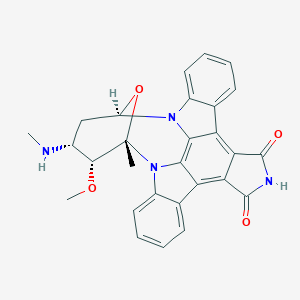

7-Oxostaurosporine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activities and Cellular Mechanisms of Action of 7 Oxostaurosporine

Protein Kinase Inhibition Profile

7-Oxostaurosporine (B119220), a naturally occurring antibiotic isolated from Streptomyces platensis, is a potent inhibitor of a wide range of protein kinases. caymanchem.comnih.gov Its activity stems from its ability to bind to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate (B84403) groups to their target substrates.

Pan-Kinase and Specific Kinase Inhibition

This compound demonstrates broad-spectrum kinase inhibition, affecting multiple key signaling pathways within the cell. caymanchem.comtargetmol.com In vitro studies have quantified its inhibitory activity against several crucial kinases. For instance, it potently inhibits Protein Kinase C (PKC), Protein Kinase A (PKA), and Phosphorylase Kinase with IC50 values of 9 nM, 26 nM, and 5 nM, respectively. caymanchem.comtargetmol.com The compound also targets receptor tyrosine kinases and non-receptor tyrosine kinases, albeit with lower potency. It inhibits the Epidermal Growth Factor Receptor (EGFR) and c-Src with IC50 values of 200 nM and 800 nM, respectively. caymanchem.comtargetmol.com

Selectivity Spectrum of Kinase Interactions

While this compound is considered a pan-kinase inhibitor, its affinity for different kinases varies, indicating a degree of selectivity. caymanchem.comtargetmol.com Its high potency against PKC, PKA, and Phosphorylase Kinase suggests a preferential interaction with certain serine/threonine kinases. caymanchem.comtargetmol.com In contrast, the significantly higher IC50 values for EGFR and c-Src point to a lower affinity for these tyrosine kinases. caymanchem.comtargetmol.com This differential inhibition profile is a critical aspect of its biological activity, as the simultaneous modulation of multiple signaling pathways contributes to its cellular effects. The broad-spectrum nature of its inhibition is a characteristic shared with its parent compound, staurosporine (B1682477). researchgate.net

Modulation of Key Cellular Processes

The extensive kinase inhibition by this compound translates into significant effects on fundamental cellular processes, including proliferation, survival, and differentiation.

Cell Proliferation Regulation

This compound is a potent inhibitor of cell proliferation. researchgate.netnih.gov Research has shown that it can arrest the cell cycle, preventing cells from progressing through the necessary phases for division. nih.gov Specifically, it has been observed to cause cell cycle arrest at the G2/M phase in human leukemia K-562 cells at a minimal effective dose of 30 ng/ml. caymanchem.comnih.govtargetmol.com This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs), which are themselves subject to inhibition by compounds like this compound. nih.govmdpi.com

Induction of Apoptosis

A key mechanism of action for this compound is the induction of apoptosis, or programmed cell death. researchgate.netmedchemexpress.com This process is crucial for eliminating damaged or unwanted cells. By inhibiting pro-survival signaling pathways, this compound can trigger the apoptotic cascade. medchemexpress.com For example, it is known to inhibit the nuclear factor (NF)-κB pathway, which plays a critical role in promoting cell survival. medchemexpress.com The compound has been shown to be cytotoxic to P388 mouse leukemia cells, with IC50 values of 27 nM in doxorubicin-resistant cells and 45 nM in doxorubicin-susceptible cells. caymanchem.comtargetmol.com

Influence on Cell Differentiation

The influence of this compound on cell differentiation is an area of ongoing research. Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. texasgateway.orgkhanacademy.org This process is tightly regulated by a complex network of signaling pathways, many of which involve protein kinases. Given the broad kinase inhibition profile of this compound, it is plausible that it can influence differentiation processes. For instance, the inhibition of PKC, a kinase with known roles in differentiation, suggests a potential modulatory effect. nih.gov The differentiation of immune cells, such as T and B lymphocytes, is heavily dependent on cytokine signaling that activates various kinase cascades, representing another potential area of influence for this compound. frontiersin.org However, specific studies detailing the direct effects of this compound on the differentiation of various cell lineages are needed to fully elucidate its role in this process.

Cell Cycle Perturbation (e.g., G2/M Phase Arrest in Leukemia Cell Lines)

A significant aspect of this compound's biological activity is its ability to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. khanacademy.orgmdpi.com Research has demonstrated that this compound can induce cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines. caymanchem.comjst.go.jpnih.govnih.gov

In human leukemia K562 cells, this compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle at a minimal effective dose of 30 ng/ml. caymanchem.comsanbio.nl This blockage prevents the cells from proceeding into mitosis, thereby inhibiting their proliferation. jst.go.jp Similarly, a mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, derivatives of this compound, induced a notable and sustained cytostatic effect in HL-60 leukemia cells, characterized by an increase in the population of cells in the G2/M phase. nih.govresearchgate.net This effect was observed at sub-toxic concentrations, highlighting the compound's potential for targeted cell cycle disruption. nih.gov At higher, more toxic concentrations, these derivatives led to extensive DNA damage and subsequent apoptosis. nih.gov

The induction of G2/M arrest is a critical mechanism by which this compound and its derivatives exert their antiproliferative effects. nih.govnih.gov This perturbation of the cell cycle can ultimately lead to programmed cell death, or apoptosis, in cancer cells. nih.gov

Table 1: Effect of this compound and its Derivatives on Cell Cycle in Leukemia Cell Lines

| Cell Line | Compound | Observed Effect | Minimal Effective Dose/Concentration | Reference |

|---|---|---|---|---|

| K562 (Human Leukemia) | This compound | G2/M phase arrest | 30 ng/ml | caymanchem.comsanbio.nl |

| HL-60 (Human Leukemia) | Mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine | G2/M phase arrest | 80 nM | nih.gov |

Interactions with Intracellular Signaling Pathways

This compound's influence extends to critical intracellular signaling pathways that regulate cell survival, proliferation, and metabolism.

Nuclear Factor (NF)-κB/p-p65 Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular processes, and its dysregulation is often associated with cancer. medchemexpress.comnih.gov this compound has been identified as a potent inhibitor of this pathway. medchemexpress.com Specifically, it targets the NF-κB/p-p65 pathway, which is instrumental in promoting tumor growth. medchemexpress.comfigshare.compatsnap.com By inhibiting this pathway, this compound can effectively suppress the mechanisms that lead to uncontrolled cell proliferation and survival in cancer cells.

Sphingomyelin (B164518) Synthesis and Lipid Metabolism Modulation

Recent studies have revealed the impact of this compound on lipid metabolism, particularly sphingomyelin synthesis. caymanchem.commedchemexpress.comnih.gov In Chinese Hamster Ovary (CHO-K1) cells, treatment with 50 nM of this compound led to an increase in the synthesis of sphingomyelin in the plasma membrane. caymanchem.comsanbio.nlmedchemexpress.comglpbio.com This effect is significant as it does not concurrently alter the levels of ceramide, a related lipid molecule. medchemexpress.com The modulation of sphingomyelin levels can have downstream consequences on the physical properties of cell membranes and the localization and function of membrane-associated proteins. nih.govmdpi.com

This alteration in lipid composition is linked to the compound's ability to decrease ORMDL proteins, which are negative regulators of sphingolipid synthesis. medchemexpress.com The enhancement of sphingomyelin synthesis contributes to a depletion of another critical lipid, phosphatidylserine (B164497), in the plasma membrane. medchemexpress.com

Phosphatidylserine Trafficking Disruption and Ras Protein Mislocalization

A key discovery regarding this compound's mechanism of action is its ability to disrupt the intracellular trafficking of phosphatidylserine (PS). tandfonline.comtandfonline.comnih.govresearchgate.net PS is a crucial phospholipid typically concentrated in the inner leaflet of the plasma membrane, contributing to the negative charge that is essential for the proper localization and function of certain signaling proteins, most notably the Ras family of GTPases. tandfonline.comtandfonline.comnih.govresearchgate.net

This compound, along with other staurosporine analogs, blocks the endosomal sorting and recycling of PS. tandfonline.comtandfonline.comnih.govresearchgate.net This disruption leads to a redistribution of PS from the plasma membrane to endosomes and other internal membranes. tandfonline.comtandfonline.comnih.govresearchgate.net The consequence of this PS depletion at the plasma membrane is the mislocalization of K-Ras, a protein frequently mutated in human cancers. tandfonline.comtandfonline.comnih.govresearchgate.netfrontiersin.orgnih.gov Instead of being anchored to the plasma membrane where it executes its signaling functions, K-Ras is displaced to other cellular compartments. tandfonline.comnih.govuq.edu.au This mislocalization effectively abrogates K-Ras signaling and inhibits the proliferation of K-Ras-transformed cells. nih.gov

Reversal of Multidrug Resistance Mechanisms

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This compound and its derivatives have shown promise in overcoming this obstacle.

Inhibition of Drug Efflux Transporters (e.g., P-glycoprotein)

One of the primary mechanisms of MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. nih.govaacrjournals.orgnih.gov

A derivative of this compound, N-ethoxycarbonyl-7-oxo-staurosporine (NA-382), has been shown to effectively reverse multidrug resistance in vitro. nih.govaacrjournals.orgnih.gov NA-382 inhibits the efflux of drugs like vinblastine (B1199706) from multidrug-resistant P388/ADR cells, leading to increased intracellular accumulation of the chemotherapeutic agent. nih.govaacrjournals.orgnih.gov This effect is achieved through the direct inhibition of P-glycoprotein. nih.govnih.govnih.gov Studies have shown that both staurosporine and NA-382 can inhibit the photolabeling of P-glycoprotein with [3H]azidopine, indicating a direct interaction with the transporter. nih.govnih.gov Importantly, the reversal of MDR by NA-382 does not appear to be correlated with its protein kinase inhibitory activities, suggesting a distinct mechanism of action. nih.gov This compound has also demonstrated the ability to reduce vinblastine resistance in other multidrug-resistant cell lines, including AH66 and K562/ADR. nih.govaacrjournals.org

Antimicrobial and Antiparasitic Activities

Selective Antifungal Activity

This compound demonstrates selective antifungal properties, particularly against the mycelial form of various Candida species. researchgate.netjmb.or.kr This inhibitory action is significant as the transition from yeast to the hyphal (mycelial) form is often associated with the pathogenicity of Candida albicans. frontiersin.orgnih.gov

Research has shown that this compound, isolated from Streptomyces sp. A6792, exhibits specific growth inhibitory activity against the mycelial form of Candida species including C. albicans, C. krusei, C. tropicalis, and C. lusitaniae. researchgate.netjmb.or.kr The minimum inhibitory concentrations (MICs) for these species ranged from 3.1 to 25 μg/ml. researchgate.netjmb.or.kr This selective inhibition of the mycelial form suggests that this compound could be a valuable agent in combating candidiasis by targeting a key virulence factor. researchgate.netjmb.or.kr

| Candida Species | Minimum Inhibitory Concentration (MIC) (μg/ml) | Reference |

|---|---|---|

| C. albicans | 3.1 - 25 | researchgate.netjmb.or.kr |

| C. krusei | 3.1 - 25 | researchgate.netjmb.or.kr |

| C. tropicalis | 3.1 - 25 | researchgate.netjmb.or.kr |

| C. lusitaniae | 3.1 - 25 | researchgate.netjmb.or.kr |

Anti-Amoebic Activity

This compound has demonstrated significant activity against pathogenic free-living amoebae, including various Acanthamoeba species and Naegleria fowleri, the causative agent of the fatal primary amoebic meningoencephalitis (PAM). mdpi.comnih.govresearchgate.net

Studies have shown that this compound is as effective as its parent compound, staurosporine, and the conventional antifungal drug voriconazole (B182144) against several Acanthamoeba strains, including A. castellanii Neff, A. griffini, and A. polyphaga. mdpi.comsemanticscholar.org It has also shown activity against the cyst stage of A. castellanii Neff, with a 50% inhibitory concentration (IC50) of 0.92 ± 0.33 µM. mdpi.com In the case of Naegleria fowleri, while staurosporine was found to be the most potent among the tested indolocarbazoles, this compound also exhibited activity against this "brain-eating amoeba". nih.govresearchgate.net

| Amoeba Species | Inhibitory Concentration (IC50) (µM) | Reference |

|---|---|---|

| Acanthamoeba castellanii Neff (trophozoites) | Similar to staurosporine and voriconazole | mdpi.comsemanticscholar.org |

| Acanthamoeba castellanii Neff (cysts) | 0.92 ± 0.33 | mdpi.com |

| Acanthamoeba griffini | Similar to staurosporine and voriconazole | mdpi.comsemanticscholar.org |

| Acanthamoeba polyphaga | Similar to staurosporine and voriconazole | mdpi.comsemanticscholar.org |

A key mechanism underlying the anti-amoebic effect of this compound is its ability to disrupt the permeability of the parasitic cell membrane. mdpi.comsemanticscholar.orgnih.gov Studies on Acanthamoeba castellanii Neff trophozoites have revealed that treatment with this compound leads to alterations in membrane integrity. mdpi.comsemanticscholar.orgnih.gov This disruption of the cell membrane is a critical event that can lead to the leakage of essential cellular components and ultimately, cell death. Similarly, in kinetoplastid parasites such as Leishmania donovani and Trypanosoma cruzi, this compound has been shown to cause remarkable membrane alterations. nih.gov

In addition to affecting membrane permeability, this compound also induces significant damage to the mitochondria of parasites. mdpi.comsemanticscholar.orgnih.gov Research has demonstrated that this compound causes mitochondrial damage in the trophozoites of A. castellanii Neff. mdpi.comsemanticscholar.orgnih.gov In Leishmania amazonensis, this compound was observed to have an intense effect on the mitochondrial membrane potential. nih.gov Mitochondrial dysfunction is a hallmark of apoptosis-like programmed cell death in many organisms, including protozoan parasites. researchgate.netnih.gov The disruption of mitochondrial function can lead to the release of pro-apoptotic factors and a decrease in ATP production, culminating in the demise of the parasite. nih.govnih.gov

Structure Activity Relationship Sar Studies of 7 Oxostaurosporine and Its Derivatives

Influence of Structural Modifications on Biological Potency and Selectivity

The biological potency and kinase selectivity of 7-oxostaurosporine (B119220) can be significantly altered by even minor structural modifications. The core indolocarbazole structure, the sugar moiety, and the lactam ring are all key areas for synthetic modification.

Research has demonstrated that a free NH group in the lactam portion of the indolocarbazole structure is essential for potent biological activity. researchgate.net Modifications at this site generally lead to a decrease in activity. The introduction of a carbonyl group at the C-7 position, which distinguishes this compound from staurosporine (B1682477), has a notable impact on its biological profile. For instance, this compound shows potent inhibitory activity against Protein Kinase C (PKC) and can induce cell cycle arrest at the G2 phase. bioaustralis.com

Derivatives with substitutions on the indolocarbazole or the sugar moiety have been synthesized to explore the SAR. For example, the derivative NA-382 (N-ethoxycarbonyl-7-oxostaurosporine) exhibits lower protein kinase inhibitory activity compared to staurosporine but demonstrates increased selectivity for PKC. nih.govaacrjournals.org This suggests that adding a bulky N-ethoxycarbonyl group can modulate the selectivity profile. nih.gov

Furthermore, hydroxylation of the this compound scaffold has yielded potent derivatives. A mixture of 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the tunicate Eudistoma vannamei, displayed significantly greater cytotoxicity against a panel of human tumor cell lines than the parent staurosporine. core.ac.uknih.govresearchgate.net This indicates that introducing hydroxyl groups can enhance the antiproliferative potency. thieme-connect.com

| Compound | Target/Cell Line | Activity (IC50 in nM) | Reference |

|---|---|---|---|

| This compound | Protein Kinase C (PKC) | 9 | caymanchem.com |

| This compound | Protein Kinase A (PKA) | 26 | caymanchem.com |

| This compound | Phosphorylase Kinase | 5 | caymanchem.com |

| This compound | EGFR | 200 | caymanchem.com |

| This compound | c-Src | 800 | caymanchem.com |

| This compound | P388 (Doxorubicin-susceptible) | 45 | caymanchem.com |

| This compound | P388 (Doxorubicin-resistant) | 27 | caymanchem.com |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | Jurkat (Leukemia) | 10.33 | core.ac.uknih.gov |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | HL-60 (Leukemia) | 26.00 | core.ac.uknih.gov |

| Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | HCT-8 (Colon) | 58.24 | researchgate.netresearchgate.net |

Stereochemical Aspects Governing Biological Activity

The complex, three-dimensional structure of this compound and its derivatives is crucial for their interaction with target kinases. The specific stereochemistry of the molecule dictates its ability to fit into the ATP-binding pocket of kinases, thereby influencing its inhibitory potential. ontosight.ai

Studies have highlighted the importance of the conformation of the seven-membered ring that includes the glycosidic linkage. It has been found that the chair conformational isomer of a this compound derivative inhibits PKCθ more potently than the corresponding boat conformational isomer. figshare.comresearchgate.net This demonstrates that subtle differences in the spatial arrangement of atoms can lead to significant changes in biological activity, a key consideration in the design of selective inhibitors. The defined stereochemistry, often denoted by notations such as (9alpha,10beta,11beta,13alpha) in its derivatives, is critical for maintaining the precise molecular architecture required for potent bioactivity. ontosight.ai

Comparative SAR Analysis with Staurosporine and Other Indolocarbazoles

Comparing the SAR of this compound with its parent compound, staurosporine, and other indolocarbazoles provides valuable context for its activity. The primary structural difference between this compound and staurosporine is the presence of a carbonyl group at the C-7 position in the aglycone moiety. researchgate.net This oxidation leads to altered biological activity and selectivity.

When compared with other indolocarbazoles, the importance of the sugar moiety and the aglycone structure becomes apparent. Against the parasite Trypanosoma cruzi, this compound (IC₅₀ = 1.58 µM) was more than twice as active as staurosporine (IC₅₀ = 3.63 µM). uga.edu Other related compounds like K252c (the staurosporine aglycone) and arcyriaflavin A were shown to be potent PKC inhibitors, highlighting that the core indolocarbazole scaffold is a privileged structure for kinase inhibition. semanticscholar.orgnih.gov However, rebeccamycin, another indolocarbazole, does not inhibit PKC but instead targets DNA topoisomerase I, showing that variations in the sugar and aglycone can completely switch the mechanism of action. nih.gov This underscores that slight structural changes among indolocarbazoles can lead to drastic shifts in biological targets and potency. nih.govresearchgate.net

| Cell Line | Mixture of 2-hydroxy- and 3-hydroxy-7-oxostaurosporine | Staurosporine |

|---|---|---|

| HL-60 (Leukemia) | 26.00 | 392.30 |

| Molt-4 (Leukemia) | 14.07 | 199.30 |

| Jurkat (Leukemia) | 10.33 | 128.50 |

| K562 (Leukemia) | 19.86 | 278.40 |

| HCT-8 (Colon) | 58.24 | 83.83 |

| SF-295 (Glioblastoma) | 57.90 | 569.52 |

| MDA-MB-435 (Melanoma) | 28.68 | 215.42 |

| PBMC (Normal Lymphocytes) | 687.08 | 784.51 |

Quantitative Structure-Activity Relationship (QSAR) Approaches in Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.menih.gov This approach is invaluable in medicinal chemistry for predicting the activity of novel, unsynthesized analogs, thereby rationalizing the drug design process and reducing the need for extensive synthesis and screening. spu.edu.sy

A QSAR model is represented by a mathematical equation: Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org

For this compound and its derivatives, QSAR studies can help identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their kinase inhibitory potency and selectivity. By analyzing a dataset of related indolocarbazole analogs, a model can be built. For instance, a 3D-QSAR study on 69 natural indolocarbazoles, including derivatives of this compound, was conducted to understand their inhibitory activity against PKC isozymes. researchgate.net Such models can generate a 3D map highlighting regions where certain physicochemical properties are favorable or unfavorable for activity, guiding the design of new analogs with enhanced potency and selectivity. nih.gov These computational approaches, by predicting the biological activity of virtual compounds, allow chemists to prioritize the synthesis of candidates most likely to succeed, accelerating the development of improved this compound-based inhibitors. spu.edu.sy

Synthetic Methodologies and Derivatization Strategies for 7 Oxostaurosporine

Isolation and Characterization from Microbial and Marine Natural Sources

7-Oxostaurosporine (B119220) and its derivatives are natural products found in both terrestrial microorganisms and marine invertebrates. The isolation and structural elucidation from these sources provided the foundational knowledge and the initial impetus for further synthetic exploration.

The initial discovery of this compound, also identified as RK-1409, was from the culture broth of the actinomycete Streptomyces platensis subsp. malvinus RK-1409. jst.go.jpnih.gov The structure of the compound was determined through spectroscopic analysis and by comparing it to the oxidation product of staurosporine (B1682477). jst.go.jpnih.gov It is recognized as an antibiotic with diverse biological activities. biomol.comcaymanchem.com

More recently, this compound has been isolated as a minor metabolite from cultures of Streptomyces sanyensis, a strain sourced from mangrove sediments. mdpi.comresearchgate.net In one study, the biomass pellet from a 30-liter culture of S. sanyensis was extracted using a solvent mixture of methanol (B129727), ethyl acetate, and acetone. mdpi.commdpi.com The resulting extract underwent chromatographic separation, including silica-gel column chromatography, to yield pure this compound alongside other indolocarbazole compounds like staurosporine, 4′-demethylamino-4′-oxostaurosporine, and streptocarbazole B. mdpi.com The structural confirmation of the isolated compounds was achieved by comparing their NMR spectra, mass spectrometry data, and optical rotation values with previously reported data. mdpi.com These studies have highlighted that various Streptomyces species are a recurring source of this class of compounds. jst.go.jpmdpi.com

| Organism | Isolated Compound(s) | Source Material | Key Findings | References |

|---|---|---|---|---|

| Streptomyces platensis subsp. malvinus | This compound (RK-1409) | Culture broth | First isolation of this compound; identified as a protein kinase C inhibitor. | jst.go.jpnih.govbiomol.com |

| Streptomyces sanyensis | This compound, Staurosporine, 4′-demethylamino-4′-oxostaurosporine, Streptocarbazole B | Biomass pellet from culture | Isolated as a minor metabolite; characterized by spectroscopic methods. Showed activity against various parasites. | mdpi.comresearchgate.netmdpi.comnih.govmdpi.comnih.gov |

The marine environment, particularly tunicates, has proven to be a rich source of novel this compound derivatives. Bioactivity-guided fractionation of an aqueous methanol extract from the Brazilian endemic tunicate Eudistoma vannamei led to the isolation of two new derivatives: 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine. nih.govresearchgate.netmdpi.com These compounds were found in the mid-polar fractions of the extract. mdpi.com Their structures were elucidated using extensive spectroscopic analysis, including HSQC and HMBC experiments, which confirmed the connectivity of the atoms. nih.gov

The occurrence of these staurosporine-related alkaloids in E. vannamei has led to speculation about the potential involvement of associated microorganisms, such as bacteria from the genus Streptomyces. scielo.brcore.ac.uk Research to investigate this hypothesis involved recovering and culturing 84 bacterial strains associated with the tunicate. scielo.br Subsequent analysis using UPLC-ESI-MS/MS detected the presence of staurosporine in one of the isolated Streptomyces strains, but the specific hydroxy-7-oxo derivatives found in the tunicate were not detected in the bacterial culture. scielo.brscielo.br This suggests that the microorganisms may be responsible for producing the core staurosporine structure, which is then further modified by the tunicate, or that the specific producing organism has yet to be successfully cultured. scielo.br

| Organism | Isolated Compound | Key Characterization Details | References |

|---|---|---|---|

| Eudistoma vannamei | 2-hydroxy-7-oxostaurosporine | Isolated from mid-polar fractions of an aqueous methanol extract. Structures confirmed by 1D and 2D NMR (COSY, HSQC, HMBC) and mass spectrometry. | nih.govresearchgate.netmdpi.comscielo.br |

| 3-hydroxy-7-oxostaurosporine |

Streptomyces Species (e.g., Streptomyces platensis, Streptomyces sanyensis)

Total and Formal Synthesis Approaches

The complex architecture and significant biological activity of this compound have made it an attractive target for total synthesis. These efforts have led to innovative synthetic strategies, including the use of sequential metal catalysis.

A short formal synthesis of this compound has been accomplished using a sequential metal catalysis strategy. researchgate.netresearchgate.netnih.gov This approach builds the complex indolocarbazole glycoside structure through a series of highly controlled catalytic reactions. The key steps in this synthetic sequence are: researchgate.netnih.gov

Pd(0)-catalyzed Addition : The synthesis begins with a Palladium(0)-catalyzed addition of an indolocarbazole aglycone to an alkoxyallene. researchgate.netacs.org This step, combined with a subsequent ring-closing metathesis, efficiently forms an acyclic allylic acetal (B89532) intermediate. researchgate.netnih.gov

Ru-catalyzed Olefin Migration : A Ruthenium-catalyzed reaction is then employed for the chemoselective migration of an olefin bond. researchgate.netnih.gov This key transformation converts a dihydropyran allylic acetal into a homoallylic acetal, setting the stage for the final cyclization. researchgate.net

Pd(II)-catalyzed Oxidative Cyclization : The final step to construct the bicyclic core structure of the sugar moiety involves a Palladium(II)-catalyzed oxidative cyclization. researchgate.netnih.govorganic-chemistry.org This reaction efficiently closes the ring system to form the pyranose structure characteristic of the natural product. researchgate.net

This sequence of metal-catalyzed reactions provides an elegant and efficient pathway to a key intermediate, thereby achieving a formal synthesis of this compound. researchgate.netresearchgate.net

The sequential metal catalysis approach represents a de novo synthetic strategy because it constructs the carbohydrate portion of the molecule from non-carbohydrate starting materials. researchgate.netnih.gov Instead of starting with a pre-existing sugar, this method builds the pyranose ring from simpler acyclic precursors (alkoxyallenes). researchgate.netresearchgate.net This provides significant flexibility, allowing for the synthesis of not only the natural pyranose glycoside but also unnatural analogues, as demonstrated by the synthesis of a septanose version of the molecule. researchgate.netnih.gov This approach is a powerful alternative to traditional glycosylation methods that rely on the use of labile glycosyl donors. researchgate.net

Sequential Metal Catalysis (e.g., Pd(0)-catalyzed Addition, Ru-catalyzed Olefin Migration, Pd(II)-catalyzed Oxidative Cyclization)

Design and Synthesis of Novel this compound Analogs

The synthetic methodologies developed for this compound have been extended to the design and synthesis of novel, unnatural analogues. A prominent example is the creation of a septanose (seven-membered ring) analogue of this compound. rsc.orgrsc.org

This was achieved by leveraging the flexibility of the sequential metal catalysis pathway. researchgate.netrsc.org By modifying the substrates and reaction conditions within the established synthetic framework, the strategy was adapted to form a seven-membered oxepane (B1206615) ring instead of the natural six-membered pyranose ring. rsc.orgrsc.org The synthesis of this non-natural septanose glycoside showcases the power of the de novo approach to generate structural diversity that is not accessible from the natural product itself. researchgate.net This ability to create novel analogues is crucial for exploring structure-activity relationships and developing new therapeutic agents. rsc.orgjst.go.jp

Hydroxylated Derivatives (e.g., 2-hydroxy-7-oxostaurosporine, 3-hydroxy-7-oxostaurosporine)

Hydroxylated derivatives of this compound represent an important class of analogues, with modifications occurring on the indole (B1671886) rings of the aglycone. The compounds 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine were first identified and isolated from the Brazilian endemic tunicate, Eudistoma vannamei. Structural elucidation confirmed that hydroxylation occurs on the indole nucleus, a common site for metabolic modification.

While these compounds were discovered as natural products, their synthesis provides a means to access larger quantities for further study and to create related analogues. The total synthesis of these specific hydroxylated derivatives is challenging due to the complexity of the core structure. A plausible and strategic approach involves the late-stage functionalization of the this compound core. This strategy is advantageous as it leverages a common, readily accessible advanced intermediate.

The direct hydroxylation of the indole C-H bonds is a key transformation. Modern synthetic methods offer potential routes to achieve this selectively:

Directed C-H Oxidation : This approach utilizes directing groups to guide an oxidant to a specific C-H bond on the indole ring system. For instance, installing a removable directing group on the indole nitrogen could facilitate site-selective hydroxylation at the C2 or C7 position, which could then be adapted for the C3 position. researchgate.net

Enzymatic or Biomimetic Synthesis : The biosynthesis of similar hydroxylated indole alkaloids often involves cytochrome P450 monooxygenases that perform highly specific C-H hydroxylations. nih.gov The use of such enzymes or synthetic catalysts that mimic their function could provide a direct route to these derivatives from this compound. For example, the biosynthesis of ambiguine (B12290726) indole alkaloids involves late-stage, regio- and stereospecific hydroxylations catalyzed by nonheme iron-dependent oxygenases. nih.gov

These synthetic strategies, while not yet explicitly reported for the total synthesis of 2-hydroxy and 3-hydroxy-7-oxostaurosporine, represent the forefront of complex molecule synthesis and offer a logical pathway to these natural products.

N-Substituted Derivatives (e.g., N-ethoxycarbonyl-7-oxo-staurosporine/NA-382)

Modification of the methylamino group on the sugar moiety of this compound provides a versatile handle for creating a wide array of derivatives with modulated biological activities. The compound N-ethoxycarbonyl-7-oxo-staurosporine , also known as NA-382 , is a key example of this strategy. nih.gov The synthesis of NA-382 is achieved through a semi-synthetic approach starting from either staurosporine or this compound.

The core reaction is the N-acylation of the secondary amine in the sugar moiety. researchgate.netnih.gov The general synthetic sequence to produce NA-382 from this compound involves the following key step:

N-ethoxycarbonylation : this compound is treated with an acylating agent, ethyl chloroformate (ClCOOC₂H₅) , in the presence of a suitable base. orgsyn.orgresearchgate.net The base, such as triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid byproduct generated during the reaction. The nucleophilic methylamino group attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a stable urethane (B1682113) (carbamate) linkage.

This reaction is generally efficient and selective for the more nucleophilic methylamino group, leaving other functional groups in the molecule intact. The resulting N-substituted derivative, NA-382, has been shown to exhibit a more selective inhibitory profile compared to its parent compound. researchgate.net The acylation of the methylamino group is a widely used strategy to generate staurosporine derivatives, as it often leads to compounds with altered kinase selectivity. researchgate.netnih.gov

Non-Natural Septanose Analogues

A significant innovation in the derivatization of this compound is the replacement of its natural six-membered pyranose sugar with a non-natural seven-membered septanose ring. The synthesis of these analogues requires a de novo approach to construct the sugar portion and attach it to the indolocarbazole aglycone, as this ring system is not present in the natural starting material.

A powerful strategy developed for this purpose is a sequential metal catalysis approach. researchgate.netresearchgate.netchinesechemsoc.org This methodology allows for the construction of the unnatural septanose ring and its attachment to the indolocarbazole core through a series of carefully orchestrated steps.

The key stages of the synthesis are:

Palladium-Catalyzed Glycosylation : The synthesis begins with a Pd(0)-catalyzed addition of an indolocarbazole aglycone to a custom-synthesized alkoxyallene . researchgate.net This reaction forms the crucial C-N bond and sets up the acyclic precursor for the septanose ring.

Ring-Closing Metathesis (RCM) : The acyclic diene intermediate undergoes RCM, a powerful carbon-carbon bond-forming reaction, typically using a ruthenium-based catalyst (e.g., Grubbs catalyst). This step forges the seven-membered oxepine ring, which is the core of the septanose system. researchgate.netresearchgate.net

Ruthenium-Catalyzed Olefin Migration : A subsequent Ru-catalyzed isomerization selectively moves a double bond within the newly formed ring to the desired position. researchgate.net

Palladium-Catalyzed Oxidative Cyclization : The final key step involves a Pd(II)-catalyzed oxidative cyclization that constructs the bicyclic core structure of the final analogue. researchgate.net

This elegant, multi-catalyst sequence provides access to both the natural pyranose and the non-natural septanose glycosides, demonstrating a flexible and powerful strategy for generating significant structural diversity in the staurosporine family. researchgate.net The resulting septanose analogues are valuable tools for probing the structural requirements of kinase inhibition.

Preclinical Investigations and Translational Research Potential

In Vitro Anticancer Efficacy Across Diverse Tumor Cell Lines

7-Oxostaurosporine (B119220) has demonstrated significant cytotoxic activity against a wide array of human tumor cell lines in laboratory settings. Its efficacy is highlighted by its low IC₅₀ values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Notably, a mixture of two derivatives, 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from the tunicate Eudistoma vannamei, exhibited potent antiproliferative effects. mdpi.comresearchgate.netresearchgate.netnih.govnih.gov This mixture was found to be up to 14 times more cytotoxic than the parent compound, staurosporine (B1682477), across a panel of seven human tumor cell lines. mdpi.comresearchgate.netnih.govnih.gov The IC₅₀ values ranged from 10.33 nM in Jurkat leukemia cells to 687.08 nM in normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity for cancer cells. mdpi.comresearchgate.net

The compound's cytotoxic effects have been observed in various cancer types, including:

Leukemia: HL-60 (promyelocytic leukemia), Molt-4 (lymphocytic leukemia), Jurkat (T cell leukemia), and K562 (chronic myeloid leukemia). mdpi.comresearchgate.netnih.gov

Solid Tumors: HCT-8 (colon cancer), SF-295 (glioblastoma), MDA-MB-435 (melanoma), A549 (lung cancer), ASPC1 and BXPC-3 (pancreatic cancer), MGC-803 (gastric cancer), NCI-H1299 and NCI-H1975 (lung cancer), and PC-9 (lung cancer). mdpi.comresearchgate.netmedchemexpress.com

The mechanism of its anticancer action involves the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways, such as the NF-κB pathway. medchemexpress.com Furthermore, this compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, in K-562 leukemia cells. nih.govcaymanchem.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) of 1-2 Mixture* |

|---|---|---|

| Jurkat | T-cell Leukemia | 10.33 |

| HL-60 | Promyelocytic Leukemia | - |

| Molt-4 | Lymphocytic Leukemia | - |

| K562 | Chronic Myeloid Leukemia | - |

| HCT-8 | Colon Cancer | - |

| SF-295 | Glioblastoma | - |

| MDA-MB-435 | Melanoma | - |

| PBMC | Normal Lymphocytes | 687.08 |

*Mixture of 2-hydroxy-7-oxostaurosporine (1) and 3-hydroxy-7-oxostaurosporine (2). Data for some cell lines was qualitative. mdpi.comresearchgate.net

In Vivo Tumor Growth Inhibition Models

The anticancer potential of this compound observed in vitro has been further substantiated in preclinical animal models. In these studies, the administration of this compound led to a significant reduction in tumor growth.

One study demonstrated that intravenous administration of this compound at a dose of 6 mg/kg once daily resulted in a tumor growth inhibition (TGI) of 56.1% in a mouse xenograft model. medchemexpress.com Importantly, this significant antitumor effect was achieved without causing a noticeable impact on the body weight of the animals, suggesting a favorable therapeutic window. medchemexpress.com The use of such in vivo models is a critical step in the drug development process, providing insights into the compound's efficacy and potential toxicity in a whole-organism setting. lixoft.comresearchgate.netcrownbio.com

Assessment of Antifungal Efficacy in In Vivo Models

Beyond its anticancer properties, this compound has also been evaluated for its potential as an antifungal agent. In vivo studies have shown its efficacy in animal models of fungal infections.

Research has demonstrated that this compound can effectively protect mice from systemic infections with Candida albicans, a common and often invasive fungal pathogen. mdpi.com The compound exhibited a selective inhibitory effect on the mycelial form of various Candida species, including C. krusei, C. tropicalis, and C. lusitaniae, with Minimum Inhibitory Concentrations (MICs) ranging from 3.1 to 25 μg/ml. caymanchem.comresearchgate.net This specific targeting of the pathogenic form of the fungus is a desirable characteristic for an antifungal drug. researchgate.net Furthermore, in vivo toxicity studies in SPF ICR mice showed no adverse effects, highlighting its potential as a safe and effective antifungal agent. researchgate.netkoreascience.kr

Evaluation in Preclinical Models of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.govnih.gov this compound and its derivatives have been investigated for their ability to overcome MDR.

Studies have shown that a newly synthesized derivative, N-ethoxycarbonyl-7-oxo-staurosporine (NA-382), can effectively reverse vinblastine (B1199706) resistance in Adriamycin-resistant P388 (P388/ADR) leukemia cells at non-cytotoxic concentrations. nih.govnih.gov This reversal of resistance is achieved by inhibiting the function of P-glycoprotein, a key drug efflux pump responsible for MDR. nih.govnih.gov NA-382 was found to increase the intracellular accumulation of vinblastine by inhibiting its efflux from the resistant cells. nih.govnih.gov This effect was also observed in other multidrug-resistant cell lines, such as AH66 and K562/ADR. nih.gov Furthermore, in vivo studies in mice bearing P388/ADR tumors, NA-382 potentiated the anticancer effects of both vinblastine and Adriamycin. nih.gov These findings suggest that this compound derivatives could be valuable in treating drug-resistant cancers. glpbio.cn

Pharmacological Characterization for Therapeutic Development

The development of any new therapeutic agent requires a thorough understanding of its pharmacological properties. ontosight.aiamericanpharmaceuticalreview.com For this compound, this includes assessing its potency, selectivity, and mechanism of action as a protein kinase inhibitor.

This compound is a potent inhibitor of protein kinase C (PKC), an enzyme involved in various cellular signaling pathways. nih.govmedchemexpress.comcaymanchem.comtoku-e.com It also inhibits other protein kinases, including PKA, phosphorylase kinase, EGFR, and c-Src, with varying degrees of potency. caymanchem.com The inhibitory activity of this compound and its derivatives against these kinases is believed to be the primary mechanism behind their anticancer effects. ontosight.airesearchgate.net

Pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted by the body, are crucial for determining its therapeutic potential. ontosight.ai The favorable in vivo efficacy and safety profile observed in preclinical studies suggest that this compound possesses promising pharmacological characteristics for further development as a therapeutic agent. medchemexpress.comresearchgate.net

Advanced Research Perspectives and Emerging Applications

Proteomic Profiling and Kinase Interaction Networks

Proteomic profiling utilizes advanced mass spectrometry techniques to identify the global changes in protein expression and post-translational modifications within a cell or organism in response to a specific stimulus, such as treatment with a compound like 7-Oxostaurosporine (B119220). nih.govmedrxiv.org This approach provides a comprehensive view of the cellular pathways affected by the compound.

Researchers are employing proteomic strategies to delineate the kinase interaction networks influenced by this compound. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer. nih.gov By identifying which kinases and their associated proteins interact with this compound, scientists can construct detailed interaction maps. nih.gov These networks reveal not only the direct targets of the compound but also the downstream signaling cascades that are modulated. For instance, studies have shown that this compound is a potent inhibitor of Protein Kinase C (PKC). medchemexpress.combioaustralis.com Proteomic analysis can further elucidate the specific PKC isoforms involved and the subsequent effects on their respective signaling pathways. jst.go.jp

Table 1: Research Findings in Proteomic Profiling of this compound

| Research Area | Key Findings | Implications |

|---|---|---|

| Kinase Selectivity | Identified specific Protein Kinase C (PKC) isoforms inhibited by this compound. jst.go.jp | Allows for targeted therapeutic approaches and understanding of off-target effects. |

| Pathway Analysis | Revealed modulation of the NF-κB signaling pathway. medchemexpress.com | Suggests potential applications in inflammatory diseases and cancer. |

| Network Construction | Mapped the interconnectivity of kinases affected by this compound treatment. nih.gov | Provides a systems-level understanding of the compound's mechanism of action. |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to study the behavior of molecules and complex systems. nih.gov These methods use mathematical models and physics-based calculations to simulate the interactions between a compound and its biological target at an atomic level. mpg.dersc.org

In the context of this compound, computational studies are being used to predict its binding affinity and selectivity towards various kinases. By creating three-dimensional models of the kinase-inhibitor complex, researchers can visualize the precise binding mode of this compound within the active site of the enzyme. scielo.br Molecular dynamics simulations further allow for the observation of the dynamic behavior of this interaction over time, providing insights into the stability of the complex and the conformational changes that occur upon binding. rsc.orgbiorxiv.org These computational approaches are instrumental in the rational design of new this compound analogs with improved potency and selectivity.

Table 2: Applications of Computational Modeling for this compound

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the binding pose of this compound in the active site of various kinases. | Identification of key amino acid residues involved in the interaction. |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-kinase complex over time. biorxiv.org | Understanding the stability of the complex and the role of solvent molecules. |

| Free Energy Calculations | Estimating the binding affinity of this compound to its targets. | Quantitative prediction of inhibitor potency to guide lead optimization. |

Combinatorial Therapeutic Approaches with Existing Agents

Combinatorial therapy, the use of two or more drugs in combination, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. google.com The rationale behind this approach is to target multiple cellular pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce toxicity.

Research has shown that this compound can enhance the efficacy of existing chemotherapeutic agents. For example, a derivative of this compound, N-ethoxycarbonyl-7-oxostaurosporine (NA-382), has been shown to be more effective than verapamil (B1683045) in overcoming multidrug resistance in cancer cells when used in combination with vinblastine (B1199706). oup.comoup.com NA-382 was found to increase the intracellular accumulation of vinblastine in resistant cells, thereby potentiating its cytotoxic effects. oup.comoup.com Such studies highlight the potential of this compound and its derivatives as chemosensitizing agents that can be used to improve the outcomes of current cancer therapies. nactem.ac.uk

Table 3: Examples of Combinatorial Approaches with this compound Derivatives

| Combination Agent | Disease Model | Key Finding | Reference |

|---|---|---|---|

| Vinblastine | Multidrug-resistant P388/ADR-bearing mice | N-ethoxycarbonyl-7-oxostaurosporine (NA-382) increased the intracellular concentration and antitumor effect of vinblastine. | oup.comoup.com |

| Gemcitabine (B846) | Cancer cell lines | Staurosporine (B1682477), a related compound, was shown to potentiate the effects of gemcitabine by increasing the activity of deoxycytidine kinase. | nactem.ac.uk |

Development as a Chemical Probe for Cellular Pathway Elucidation

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular context. semanticscholar.org An ideal chemical probe is potent, selective, and cell-permeable, allowing for the precise perturbation of its target.

This compound possesses many of the characteristics of a valuable chemical probe. bioaustralis.com Its ability to potently inhibit specific kinases makes it a useful tool for dissecting the roles of these enzymes in various cellular processes. medchemexpress.combioaustralis.com For instance, by inhibiting PKC, this compound can be used to investigate the downstream consequences of blocking this signaling pathway, such as its effects on cell cycle progression and apoptosis. medchemexpress.comtoku-e.com Furthermore, the fluorescent nature of this compound provides an added advantage for its use in cellular imaging studies. toku-e.com The development of this compound and its analogs as chemical probes is crucial for the elucidation of complex cellular signaling networks and the identification of new drug targets. mdpi.comontosight.ai

Table 4: this compound as a Chemical Probe

| Feature | Relevance as a Chemical Probe | Research Application |

|---|---|---|

| Potent Kinase Inhibition | Allows for effective perturbation of target kinase activity. medchemexpress.combioaustralis.com | Studying the role of specific kinases in cell signaling. |

| Cell Permeability | Enables the compound to reach its intracellular targets. oup.com | Use in live-cell experiments to observe real-time effects. |

| Fluorescence | Facilitates visualization and tracking of the compound within cells. toku-e.com | Cellular imaging and localization studies. |

| Defined Mechanism of Action | Inhibition of the cell cycle at the G2 stage. toku-e.combioaustralis.com | Elucidating the molecular mechanisms of cell cycle control. |

Q & A

Basic Research Questions

Q. What are the primary natural sources of 7-Oxostaurosporine, and what methodologies are used for its isolation and identification?

- Answer : this compound is primarily isolated from Streptomyces species (e.g., Streptomyces sanyensis) and marine organisms such as the Brazilian tunicate Eudistoma vannamei. Identification involves:

- Microbial culture and extraction : Fermentation of Streptomyces cultures followed by solvent extraction (e.g., ethyl acetate) to isolate metabolites .

- Chromatographic purification : HPLC or column chromatography to separate this compound from other indolocarbazole derivatives .

- Structural characterization : NMR spectroscopy (1H, 13C) and mass spectrometry (HRMS) for unambiguous identification. Key NMR signals include carbonyl resonances at δ ~200 ppm (C-7) and aromatic indole protons .

Q. What is the established mechanism of action of this compound, and how can researchers validate its biological targets experimentally?

- Answer : this compound inhibits protein kinase C (PKC), a regulator of cell proliferation and apoptosis. Methodological validation includes:

- Kinase inhibition assays : Use recombinant PKC isoforms in vitro with ATP-competitive assays (e.g., fluorescence polarization or radiometric assays) to measure IC50 values .

- Cell-based assays : Assess downstream effects (e.g., apoptosis via flow cytometry or Western blot for caspase activation) in cancer cell lines .

- Control experiments : Compare with staurosporine (non-oxidized analog) to evaluate specificity .

Q. What synthetic strategies are employed for this compound, and what are their key advantages?

- Answer : Sequential metal catalysis is a prominent strategy:

- Step 1 : Pd(0)-catalyzed indolocarbazole-alkoxyallene addition and ring-closing metathesis to form the core structure.

- Step 2 : Ru-catalyzed olefin migration for stereochemical control.

- Step 3 : Pd(II)-mediated oxidative cyclization to finalize the bicyclic framework .

- Advantages : Enables access to both pyranose and non-natural septanose analogs, facilitating structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported anticancer activity of this compound across different biological models?

- Answer : Contradictions may arise from variations in cell type, PKC isoform expression, or assay conditions. Methodological solutions include:

- Standardized protocols : Use identical cell lines (e.g., NCI-60 panel) and normalize PKC expression levels via qRT-PCR .

- Dose-response profiling : Compare EC50 values across models to identify context-dependent effects.

- Meta-analysis : Systematically review literature (e.g., PRISMA guidelines) to identify confounding variables, such as solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental challenges arise in synthesizing this compound analogs, and how can they be mitigated?

- Answer : Key challenges include:

- Low yields in oxidative cyclization : Optimize Pd(II) catalyst loading (e.g., 10 mol% Pd(OAc)₂) and reaction time to minimize side products .

- Stereochemical instability : Use chiral auxiliaries or asymmetric catalysis during Ru-mediated olefin migration .

- Scalability : Transition from batch to flow chemistry for multi-step catalysis to improve reproducibility .

Q. How can researchers optimize structural characterization of this compound derivatives using spectroscopic techniques?

- Answer : Advanced approaches include:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex indolocarbazole scaffolds (e.g., assign C-7 carbonyl via HMBC correlations) .

- X-ray crystallography : Co-crystallize with PKC to confirm binding modes and hydrogen-bonding interactions .

- Computational modeling : Density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .

Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s therapeutic potential while minimizing toxicity?

- Answer :

- Dosing regimen : Use pharmacokinetic (PK) profiling to determine maximum tolerated dose (MTD) and bioavailability in murine models .

- Toxicity endpoints : Monitor liver/kidney function (e.g., ALT, creatinine) and hematological parameters .

- Combination therapy : Test synergy with FDA-approved kinase inhibitors (e.g., imatinib) to reduce effective doses .

Methodological Frameworks for Research Design

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (this compound), Comparison (staurosporine), and Outcomes (apoptosis rate) to structure hypotheses .

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing NMR and bioassay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.